(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone)” is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone)” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1H-1,2,4-triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.
Construction of the pyrimidine ring: This step often involves condensation reactions between appropriate amines and carbonyl compounds.
Attachment of the piperazine ring: Piperazine can be introduced through nucleophilic substitution reactions.
Incorporation of the thiophene ring: Thiophene can be attached via cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the triazole or pyrimidine rings, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its triazole and pyrimidine rings are common motifs in many pharmaceutical agents, suggesting it might have activity against certain diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone)” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes or receptors: The compound could inhibit or activate specific enzymes or receptors, leading to a biological effect.
Interference with nucleic acids: The compound might interact with DNA or RNA, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone): Similar structure but with a phenyl ring instead of a thiophene ring.
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone): Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone)” lies in its specific combination of functional groups, which might confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
thiophen-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c23-15(12-2-1-7-24-12)21-5-3-20(4-6-21)13-8-14(18-10-17-13)22-11-16-9-19-22/h1-2,7-11H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHLYSSFGCRBRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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